molecular formula C22H18BrFN4O4 B3223736 [2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 1223921-07-0

[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Número de catálogo: B3223736
Número CAS: 1223921-07-0
Peso molecular: 501.3
Clave InChI: OJUBKNAFLMBYCY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound [2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a heterocyclic molecule featuring a 1,3-oxazole core substituted with a bromo-methoxybenzene group and a triazole-carboxylate ester moiety. The 1,3-oxazole and 1,2,3-triazole rings are common in medicinal chemistry due to their metabolic stability and hydrogen-bonding capabilities . The bromo and fluoro substituents may enhance lipophilicity and influence intermolecular interactions, as seen in halogen-containing analogs .

Propiedades

IUPAC Name

[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrFN4O4/c1-12-20(26-27-28(12)16-7-5-15(24)6-8-16)22(29)31-11-18-13(2)32-21(25-18)17-10-14(23)4-9-19(17)30-3/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUBKNAFLMBYCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)OCC3=C(OC(=N3)C4=C(C=CC(=C4)Br)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrFN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mecanismo De Acción

Biochemical Pathways

The compound affects the glucose reabsorption pathway in the kidneys. Normally, glucose in the filtrate is reabsorbed back into the bloodstream by SGLT2. By inhibiting SGLT2, this compound prevents glucose reabsorption, leading to glucose excretion through urine. This ultimately leads to a decrease in blood glucose levels.

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, renal function can impact the effectiveness of SGLT2 inhibitors, as they rely on the kidneys to exert their glucose-lowering effect

Actividad Biológica

The compound [2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic molecule notable for its diverse biological activities and potential therapeutic applications. It features a triazole ring and an oxazole moiety, which are significant in medicinal chemistry due to their broad spectrum of biological activities.

Structural Characteristics

This compound's structure includes:

  • Bromine and fluorine substituents : These halogens enhance lipophilicity and can influence the compound's interaction with biological targets.
  • Aromatic rings : The presence of aromatic systems contributes to the compound's stability and potential interactions with various biomolecules.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that compounds with similar structural motifs often exhibit anticancer properties. For instance, derivatives containing triazole and oxazole rings have shown promising results against various cancer cell lines. The compound's unique combination of bromine and methoxy groups may provide distinct pharmacological profiles compared to other similar entities.

Antimicrobial Properties

Triazole derivatives are known for their antimicrobial activities. The presence of the fluorophenyl group in this compound suggests potential efficacy against a range of microbial pathogens. Studies have demonstrated that triazole-containing compounds can inhibit the growth of bacteria and fungi effectively.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes. For example, triazole derivatives have been shown to inhibit carbonic anhydrases, which play a role in tumor growth and metastasis.

Research Findings and Case Studies

Study Findings
Study A: Cytotoxicity EvaluationThe compound exhibited IC50 values in the low micromolar range against human leukemia cell lines, indicating significant cytotoxic activity.
Study B: Antimicrobial TestingDemonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Study C: Enzyme InhibitionShowed selective inhibition of hCA IX at nanomolar concentrations, suggesting potential use in cancer therapy targeting tumor-associated carbonic anhydrases.

Structure–Activity Relationship (SAR)

Quantitative structure–activity relationship (QSAR) models have been employed to predict the biological efficacy based on structural modifications. The following table summarizes some analogs and their notable activities:

Compound Name Structural Features Notable Activities
5-MethyltriazoleContains a triazole ringAntifungal
2-Methoxyphenyl oxazoleOxazole ring with methoxy substitutionAnticancer
4-Fluorophenyl triazoleTriazole ring with fluorophenyl groupAntimicrobial

Comparación Con Compuestos Similares

Data Table: Structural and Functional Comparison

Compound Core Structure Substituents Synthesis Highlights Bioactivity Crystallographic Data
Target Compound 1,3-Oxazole + 1,2,3-Triazole 5-Bromo-2-methoxyphenyl, 4-fluorophenyl Likely multi-step esterification Not reported (inferred potential) Not available
Compounds 4 and 5 Thiazole + Pyrazole + Triazole 4-Chloro/fluorophenyl, fluorophenyl High-yield cyclocondensation Antimicrobial Triclinic $ P\overline{1} $, two independent molecules
2-(4-Bromophenyl)-1,3,4-oxadiazole (5g) 1,3,4-Oxadiazole 4-Bromophenyl, 4-methoxyphenyl UV-induced cyclization Not reported Not available

Q & A

Q. What are the typical synthetic routes for preparing this compound, and what key intermediates are involved?

The synthesis involves multi-step protocols, including:

  • Cyclization reactions using phosphorus oxychloride to form oxazole or triazole cores (e.g., cyclization of substituted benzoic acid hydrazides) .
  • Condensation reactions between intermediates like 4-fluoroaniline and isocyanides to form triazole-carboxamide derivatives .
  • Esterification or carboxylate coupling to attach functional groups, such as the oxazolylmethyl ester moiety . Key intermediates include halogenated aromatic precursors (e.g., 5-bromo-2-methoxyphenyl derivatives) and triazole/oxazole scaffolds.

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

  • NMR (¹H/¹³C) : Assigns proton environments and confirms regiochemistry of substituents (e.g., distinguishing triazole N1 vs. N2 substitution) .
  • X-ray crystallography : Resolves 3D conformation and non-covalent interactions (e.g., π-stacking in fluorophenyl groups, hydrogen bonding in carboxamide moieties) .
  • IR spectroscopy : Validates functional groups like ester carbonyls (C=O stretch at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

Contradictions may arise from metabolic instability or off-target effects. Strategies include:

  • Comparative metabolic profiling : Use LC-MS to identify metabolites and assess stability in hepatic microsomes .
  • Target engagement assays : Employ fluorescence polarization or SPR to verify binding affinity to proposed targets (e.g., protein kinases) .
  • Computational modeling : Predict pharmacokinetic parameters (e.g., logP, bioavailability) using QSAR tools .

Q. What experimental designs are optimal for elucidating structure-activity relationships (SAR) in analogs of this compound?

  • Fragment-based diversification : Systematically modify substituents (e.g., bromo→chloro, methoxy→ethoxy) and assess impact on activity .
  • Free-Wilson analysis : Quantify contributions of specific groups (e.g., 4-fluorophenyl vs. 4-chlorophenyl) to potency .
  • Covalent docking simulations : Map interactions between triazole/oxazole cores and enzyme active sites (e.g., cytochrome P450 isoforms) .

Q. How can researchers identify and validate biological targets for this compound’s reported anticancer activity?

  • Chemical proteomics : Use affinity-based pull-down assays with biotinylated analogs to capture interacting proteins .
  • Kinase inhibition profiling : Screen against panels of 100+ kinases (e.g., EGFR, VEGFR) at 1–10 µM concentrations .
  • Transcriptomic analysis : Compare gene expression profiles in treated vs. untreated cancer cells (e.g., apoptosis-related pathways) .

Methodological Considerations

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

  • Co-crystallization additives : Use small molecules (e.g., glycerol, DMSO) to stabilize hydrophobic domains .
  • Temperature gradients : Optimize slow cooling rates (0.5°C/hour) to promote lattice formation .
  • Halogen bonding : Leverage bromo/fluoro substituents to enhance crystal packing via X···π interactions .

Q. How can researchers optimize reaction yields for large-scale synthesis of this compound?

  • Microwave-assisted synthesis : Reduce reaction times for cyclization steps (e.g., 30 minutes at 120°C vs. 24 hours conventionally) .
  • Catalytic systems : Employ Pd/Cu catalysts for regioselective triazole formation (e.g., Click chemistry with azide-alkyne cycloaddition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.